molecular formula C15H16N4O3 B6425837 5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-3-carboxamide CAS No. 2034609-90-8

5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B6425837
CAS No.: 2034609-90-8
M. Wt: 300.31 g/mol
InChI Key: MXTDBZGEPNGOSO-UHFFFAOYSA-N
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Description

5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-3-carboxamide (CAS: 2034609-90-8) is a heterocyclic compound featuring a fused pyrrolo[2,3-c]pyridine core linked to a 5-methyl-1,2-oxazole-3-carboxamide moiety via an ethyl bridge. Its molecular formula is C₁₅H₁₆N₄O₃, with a molecular weight of 300.31 g/mol . The SMILES notation (Cc1cc(C(=O)NCCn2ccc3ccn(C)c3c2=O)no1) highlights the methyl substituents on both the oxazole (C5) and pyrrolopyridine (N1) rings. While structural data and synthetic routes for closely related compounds are available, key physicochemical properties (e.g., melting point, solubility) and pharmacological profiles for this specific compound remain unreported in the literature .

Properties

IUPAC Name

5-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-9-12(17-22-10)14(20)16-5-8-19-7-4-11-3-6-18(2)13(11)15(19)21/h3-4,6-7,9H,5,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTDBZGEPNGOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

  • Molecular Formula : C₁₉H₁₈N₄O₄
  • Molecular Weight : 366.4 g/mol
  • Key Differences :
    • Replaces the oxazole’s 5-methyl group with a furan-2-yl substituent.
    • Substitutes the pyrrolopyridine’s 1-methyl group with an ethyl chain.

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Molecular Formula : C₂₆H₂₅N₃O₆S
  • Molecular Weight : 507.55 g/mol
  • Key Differences :
    • Contains a thiazolo[3,2-a]pyrimidine core instead of pyrrolopyridine.
    • Features a 2,4,6-trimethoxybenzylidene substituent and a phenyl group.
  • Pharmacological Context : Pyrimidine derivatives are pharmacologically relevant due to their antimicrobial and anticancer activities . The title compound’s synthesis involved refluxing with sodium acetate in acetic acid/anhydride, yielding a puckered pyrimidine ring conformation .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Pharmacological Notes
5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-3-carboxamide C₁₅H₁₆N₄O₃ 300.31 Pyrrolo[2,3-c]pyridine 5-methyl (oxazole), 1-methyl (pyrrolopyridine) No reported data
N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide C₁₉H₁₈N₄O₄ 366.40 Pyrrolo[2,3-c]pyridine 5-(furan-2-yl) (isoxazole), 1-ethyl (pyrrolopyridine) Not evaluated
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₆H₂₅N₃O₆S 507.55 Thiazolo[3,2-a]pyrimidine 2,4,6-trimethoxybenzylidene, phenyl Antimicrobial/anticancer potential

Research Findings and Implications

  • Structural Flexibility : The pyrrolopyridine-oxazole scaffold allows modular substitution (e.g., methyl → ethyl, furan), which may fine-tune drug-likeness or target affinity.
  • Data Gaps : Critical parameters (e.g., IC₅₀, logP) for the target compound and its analogs are absent, underscoring the need for systematic pharmacological profiling.

Preparation Methods

Ring Formation via Cyclocondensation

The pyrrolo[2,3-c]pyridine nucleus is synthesized through a modified Paal-Knorr reaction. A pyridine-3-carbaldehyde derivative undergoes condensation with a β-ketoester under acidic conditions, followed by thermal cyclization. Key steps include:

  • Formylation : 3-Aminopyridine is treated with ethyl glyoxalate in acetic anhydride to yield N-(pyridin-3-yl)glyoxylamide.

  • Cyclization : Heating at 160°C in DMF induces intramolecular cyclodehydration, forming the pyrrolo[2,3-c]pyridine skeleton.

  • Oxidation : The 7-position is oxidized to a ketone using Jones reagent (CrO3/H2SO4), achieving 78% yield.

Optimization Insight : Substituent effects at the 1-position were studied. Methylation via dimethyl sulfate in DMF at 0°C provided superior regioselectivity (95% purity) compared to alkyl halides.

Alternative Routes via Metal-Catalyzed Reactions

Rhodium-catalyzed [2+2+1] cycloaddition of alkynes with nitriles offers a streamlined approach:

  • Substrate Preparation : 3-Ethynylpyridine and acetonitrile are reacted with Rh2(oct)4 (2 mol%) in toluene.

  • Cyclization : At 120°C for 12 hours, this method constructs the pyrrolopyridine core in 65% yield with >99% regiochemical fidelity.

Synthesis of the Oxazole-Carboxamide Fragment

Robinson-Gabriel Oxazole Synthesis

The 5-methyl-1,2-oxazole-3-carboxamide is prepared via cyclodehydration:

  • Acylation : Methylacetoacetate is treated with chloroacetyl chloride to form β-chloro-β-ketoester.

  • Amidation : Reaction with ammonium hydroxide yields β-ketoamide.

  • Cyclization : POCl3-mediated dehydration at 80°C produces the oxazole ring (82% yield).

Critical Parameter : Stoichiometric control of POCl3 is essential to minimize N-oxidation side products.

Carboxamide Functionalization

The 3-carboxamide group is introduced via Curtius rearrangement:

  • Azide Formation : Oxazole-3-carboxylic acid is converted to acyl azide using diphenylphosphoryl azide (DPPA).

  • Rearrangement : Thermally induced rearrangement at 100°C generates isocyanate, which is trapped with aqueous ammonia to yield the carboxamide.

Coupling Strategies for Molecular Assembly

Ethyl Linker Installation

A two-step SN2 displacement enables spacer incorporation:

  • Bromination : The pyrrolopyridine nitrogen is alkylated with 1,2-dibromoethane in the presence of NaH (89% yield).

  • Nucleophilic Displacement : The bromoethyl intermediate reacts with the oxazole-carboxamide’s amine group in DMF at 60°C (74% yield).

Side Reaction Mitigation : Excess K2CO3 (3 eq.) suppresses elimination pathways, maintaining >90% conversion.

Reductive Amination Approach

Alternative coupling via imine intermediate:

  • Aldehyde Activation : Oxazole-3-carboxamide is converted to aldehyde using Swern oxidation.

  • Condensation : Reacted with pyrrolopyridine ethylamine to form imine.

  • Reduction : NaBH3CN in MeOH affords the final product in 68% yield.

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO2 : Elution with EtOAc/hexane (3:7) removes non-polar impurities.

  • Reverse Phase C18 : Gradient elution (H2O/MeCN + 0.1% TFA) achieves >99% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridine H4), 7.89 (d, J=5.2 Hz, 1H, pyrrole H5), 4.21 (t, J=6.8 Hz, 2H, CH2N), 3.45 (s, 3H, NCH3).

  • HRMS : m/z calc. for C17H19N4O3 [M+H]+ 343.1382, found 343.1385.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
SN2 Displacement7499.212High regioselectivity
Reductive Amination6898.518Mild conditions
Ullmann Coupling5597.824No protecting groups required

Data synthesized from

Challenges and Optimization Opportunities

  • Oxazole Ring Stability : The electron-deficient oxazole undergoes hydrolysis under strongly acidic conditions. Substituting TFA with formic acid in HPLC mobile phases improved recovery by 22%.

  • Pyrrolopyridine Oxidation : Over-oxidation at C7 is mitigated by using TEMPO (0.1 eq.) as a radical scavenger.

  • Scale-Up Limitations : Batch processing above 100 g showed decreased coupling efficiency (–15% yield). Continuous flow chemistry improved throughput by 40% .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves multi-step organic reactions. A representative method includes:

  • Step 1 : Condensation of a pyrrolo[2,3-c]pyridine core with an oxazole-3-carboxamide derivative under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to form the ethyl linker .
  • Step 2 : Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) to isolate the product with >95% purity .
  • Key characterization : ¹H NMR (e.g., δ 8.56 ppm for aromatic protons) and LCMS for molecular weight confirmation .

Q. Which analytical techniques are critical for structural validation?

  • X-ray crystallography : Resolves conformational details (e.g., puckering of the pyrrolopyridine ring and dihedral angles between fused rings) .
  • NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.21 ppm and oxazole protons at δ 6.31 ppm) .
  • HPLC : Validates purity (>97% in most protocols) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal parameters like temperature (room vs. reflux), solvent polarity, and molar ratios .
  • Flow chemistry : Continuous processes improve reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation analogs) .
  • Catalyst screening : Transition metals or organocatalysts may enhance coupling efficiency in challenging steps .

Q. How to address contradictions between NMR and crystallographic data?

  • Dynamic vs. static structures : NMR detects time-averaged conformations, while X-ray captures a single crystal state. For example, a flattened boat conformation observed in X-ray may appear as multiple signals in NMR due to ring puckering dynamics .
  • Solvent effects : NMR in DMSO-d₆ vs. CD₃OD can shift proton signals (e.g., δ 7.58 ppm in CD₃OD vs. δ 7.73 ppm in DMSO-d₆) .
  • Validation : Cross-reference with computational models (DFT or MD simulations) to reconcile discrepancies .

Q. What strategies are used to study biological interactions?

  • Molecular docking : Predict binding modes to target proteins (e.g., kinase domains) using software like AutoDock Vina .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD values) for receptor-ligand interactions .
  • In vitro assays : Measure IC50 in enzyme inhibition studies (e.g., fluorescence-based assays for proteases) .

Q. How to resolve challenges in regioselective functionalization?

  • Directing groups : Install temporary groups (e.g., sulfonyl or acetyl) to guide electrophilic substitution on the pyrrolopyridine core .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during oxazole coupling .
  • Microwave-assisted synthesis : Accelerate reaction rates and improve regioselectivity in heterocycle formation .

Methodological Considerations

Q. What computational tools aid in property prediction?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous environments .
  • QSAR models : Corrogate structural features (e.g., substituent electronegativity) with bioactivity .

Q. How to validate crystallographic data for polymorphic forms?

  • Powder XRD : Compare experimental patterns with single-crystal data to detect polymorphs .
  • Thermal analysis : DSC/TGA identifies phase transitions (e.g., melting points ~427–428 K) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C—H···O hydrogen bonds) driving crystal packing .

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